molecular formula C9H3ClF8O B14040408 1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene

1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene

Cat. No.: B14040408
M. Wt: 314.56 g/mol
InChI Key: UPRDRNAUTUVSIR-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene is a fluorinated aromatic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple fluorine atoms and a chloro group, imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

The synthesis of 1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as a chlorinated benzene derivative.

    Fluorination: Introduction of trifluoromethyl groups is achieved through reactions with trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of catalysts.

    Methoxylation: The difluoromethoxy group is introduced using difluoromethyl ether (CHF2OCH3) under specific conditions.

    Chlorination: The chloro group is typically introduced via chlorination reactions using reagents like thionyl chloride (SOCl2).

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effects of the trifluoromethyl and chloro groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.

    Metalation: The presence of multiple fluorine atoms allows for regioselective metalation, which can be followed by further functionalization.

Common reagents used in these reactions include strong bases (e.g., lithium diisopropylamide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: It serves as a precursor for developing fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals, including agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which 1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets. The electron-withdrawing nature of the fluorine atoms and the chloro group influences the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways.

Comparison with Similar Compounds

1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:

    1,3-Bis(trifluoromethyl)benzene: Lacks the chloro and difluoromethoxy groups, resulting in different reactivity and applications.

    4-Chloro-2-(difluoromethoxy)benzene: Lacks the trifluoromethyl groups, affecting its chemical properties and uses.

    1,3-Bis(trifluoromethyl)-4-chlorobenzene: Similar but lacks the difluoromethoxy group, leading to variations in its applications and reactivity.

The presence of both trifluoromethyl and difluoromethoxy groups in this compound imparts unique properties, making it distinct from these similar compounds.

Properties

Molecular Formula

C9H3ClF8O

Molecular Weight

314.56 g/mol

IUPAC Name

1-chloro-3-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H3ClF8O/c10-4-2-1-3(8(13,14)15)6(19-7(11)12)5(4)9(16,17)18/h1-2,7H

InChI Key

UPRDRNAUTUVSIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)C(F)(F)F)Cl

Origin of Product

United States

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